4-Hydroxy Flecainide
Overview
Description
4-Hydroxy Flecainide is a derivative of flecainide, a class Ic antiarrhythmic agent. It is known for its role in managing atrial fibrillation and paroxysmal supraventricular tachycardias. The molecular formula of this compound is C17H20F6N2O4, and it has a molecular weight of 430.34 g/mol .
Mechanism of Action
Target of Action
4-Hydroxy Flecainide, like its parent compound Flecainide, primarily targets the Nav1.5 sodium channels in the heart . These channels play a crucial role in the rapid influx of sodium ions during the depolarization phase of the cardiac action potential, which is essential for the initiation and propagation of electrical signals in the heart .
Mode of Action
This compound acts by blocking the Nav1.5 sodium channels . This blockade slows the upstroke of the cardiac action potential, thereby prolonging the refractory period of the heart . Flecainide also prevents delayed rectifier potassium channels from opening, which lengthens the action potential duration .
Biochemical Pathways
By blocking sodium and potassium channels, this compound affects the cardiac conduction pathways . It slows conduction in the atria, ventricles, and His-Purkinje system and has a negative inotropic effect . The drug also suppresses ventricular arrhythmias and prevents supraventricular and ventricular tachycardias .
Pharmacokinetics
Flecainide is well absorbed orally, with peak plasma levels reached at about 3 hours . It has a half-life of approximately 20 hours . The volume of distribution is around 8L/kg . Flecainide undergoes hepatic metabolism, and about 30% of a single oral dose is excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to stabilize the cardiac membrane and suppress abnormal electrical activity. This results in the prevention of arrhythmias and the restoration of normal heart rhythm . At the molecular level, this compound, like other reactive aldehydes, can react with proteins, phospholipids, and nucleic acids, potentially disrupting cellular function .
Action Environment
Environmental factors such as the patient’s renal and liver function can influence the action, efficacy, and stability of this compound. For instance, in patients with end-stage kidney failure, clearance of Flecainide may decrease by 40% . Therefore, close monitoring of plasma levels is advisable in patients with impaired renal or hepatic function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Flecainide involves multiple steps. One of the key steps includes the reaction of 4-fluoro-1-bromobenzene with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst to form 1,4-bis(2,2,2-trifluoroethoxy)benzene . This intermediate is then further reacted with other reagents to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Flecainide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or substituted aromatic compounds.
Scientific Research Applications
4-Hydroxy Flecainide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on ion channels and cellular electrophysiology.
Medicine: Investigated for its potential therapeutic effects in treating arrhythmias and other cardiovascular conditions.
Industry: Used in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.
Comparison with Similar Compounds
Flecainide: The parent compound, used for similar antiarrhythmic purposes.
Encainide: Another class Ic antiarrhythmic agent with a similar mechanism of action.
Propafenone: A class Ic antiarrhythmic agent with additional beta-blocking properties.
Uniqueness: 4-Hydroxy Flecainide is unique due to its specific hydroxyl group, which may influence its pharmacokinetic and pharmacodynamic properties. This structural difference can affect its metabolism, bioavailability, and interaction with molecular targets compared to other similar compounds .
Properties
IUPAC Name |
4-hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O4/c18-16(19,20)8-28-13-6-12(26)14(29-9-17(21,22)23)5-11(13)15(27)25-7-10-3-1-2-4-24-10/h5-6,10,24,26H,1-4,7-9H2,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXZMOOURSXVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=CC(=C(C=C2OCC(F)(F)F)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152171-74-9 | |
Record name | 4-Hydroxy Flecainide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD6TH3ADQ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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